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Compound of Interest

Compound Name: Chimonanthine

Cat. No.: B1196302

An Objective Comparative Analysis of Chimonanthine, Folicanthine, and Calycanthine for
Researchers

This guide provides a detailed comparative analysis of three structurally related dimeric
pyrrolidinoindoline alkaloids: Chimonanthine, Folicanthine, and Calycanthine. Derived from
plants of the Calycanthaceae family, these compounds have garnered interest for their diverse
and significant biological activities.[1][2] This document is intended for researchers, scientists,
and drug development professionals, offering a consolidated resource of their chemical
properties, biosynthetic origins, and pharmacological effects, supported by available
experimental data.

Chemical and Physical Properties

Chimonanthine, Folicanthine, and Calycanthine are isomers and stereoisomers that share a
common dimeric tryptamine-derived core.[1] Their fundamental structures are based on the
fusion of two hexahydropyrrolo[2,3-blindole units. The key structural distinctions arise from the
nature and position of N-methylation and the stereochemistry at their chiral centers, which
significantly influences their biological profiles.
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Property

Chimonanthine

Folicanthine

Calycanthine

Molecular Formula

C22H26N4[3][4]

C24H30N4[5]

C22H26N4[6][7]

Molecular Weight

346.47 g/mol [3][4]

374.52 g/mol [5]

346.47 g/mol [8]

Core Structure

Dimer of two Na-
methyltryptamine
units.[1]

Dimer of two Na,Nb-
dimethyltryptamine
units.[1]

Isomer of
Chimonanthine with a

different ring linkage.

[9][10]
6879-59-0 ((-)-
CAS Number 5545-89-1[4] _ _ 595-05-1[6]
Folicanthine)[11]
o A tetramethyl A potent convulsant
A dimeric o ) S
o o ) derivative of the alkaloid, principal in
Description pyrrolidinoindoline-

type alkaloid.[1]

Chimonanthine

skeleton.[5]

the Calycanthaceae
family.[7][12]

Biosynthetic Pathway

These alkaloids are proposed to originate from the oxidative dimerization of Nb-

methyltryptamine. This dimerization forms a key intermediate which, through a series of

enzyme-catalyzed reactions and modifications, yields the various structural skeletons of the

Calycanthaceae alkaloids.[1]
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Caption: Proposed biosynthetic origin of Chimonanthine, Folicanthine, and Calycanthine.

Comparative Pharmacological Activities

The pharmacological profiles of these alkaloids are diverse, with activities ranging from
antifungal and antiviral to potent effects on the central nervous system.

Antifungal Activity

Calycanthine and Folicanthine have demonstrated significant inhibitory activity against several
plant pathogenic fungi.[13] In one study, (+)-Calycanthine was most effective against Bipolaris
maydis, while (-)-Folicanthine showed its strongest activity against Sclerotinia sderotiorum.[2]
[13]
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Compound Fungus ECso (pg/mL)
(+)-Calycanthine Exserohilum turcicum >100
Bipolaris maydis 29.3[2][13]

Alternaria solani >100

Sclerotinia sderotiorum 85.4

Fusarium oxysportium >100

(-)-Folicanthine Exserohilum turcicum 75.3
Bipolaris maydis 92.4

Alternaria solani >100

Sclerotinia sderotiorum 61.2[2][13]

Fusarium oxysportium >100

Melanogenesis Inhibitory Activity

All three principal alkaloids have shown potent inhibitory activity on melanogenesis in

theophylline-stimulated B16 melanoma cells, with (+)-Calycanthine being the most potent.[1]

Their efficacy far exceeds that of Arbutin, a commercial tyrosinase inhibitor used as a positive

control.[1]
Compound ICs0 (M)
(+)-Calycanthine 0.93[1]
(-)-Chimonanthine 1.4]1]
(-)-Folicanthine 1.8[1]
Arbutin (Control) 174[1]

Analgesic and Opioid Receptor Activity
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Certain stereoisomers of Chimonanthine exhibit strong binding affinities for p-opioid receptors,
indicating potential analgesic properties.[1] In vivo studies have shown that (+)-chimonanthine
resembles the analgesic profile of hodgkinsine, a related trimeric alkaloid.[14]

Compound Receptor Ki (nM)
(-)-Chimonanthine p-opioid 271 + 85[1]
(+)-Chimonanthine p-opioid 652 + 159[1]
meso-Chimonanthine p-opioid 341 + 29[1]

Antiviral Activity

Weak antiviral activities against the porcine respiratory and reproductive syndrome virus
(PRRSV) have been reported for Chimonanthine and Folicanthine.[2]

Compound Virus ICs0 (M)

(-)-Chimonanthine PRRSV 68.9 £ 3.1[2]

(-)-Folicanthine PRRSV 58.9 = 10.2[2]
Neuroactivity

Calycanthine is widely recognized as a potent central convulsant.[12] Its mechanism involves
the disruption of inhibitory neurotransmission. In contrast, data on the specific neuroactivity of
Chimonanthine and Folicanthine is less extensive, though their structural similarity suggests
potential interactions with CNS targets.
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Compound Activity Target | Effect Potency
Inhibition of K+*-

Calycanthine Convulsant stimulated GABA EDso = 21 uM[12]
release

Blockade of L-type
ICs0 = 42 uM[12][15]
Caz* currents

Inhibition of GABA-A

) KB = 135 uM[12][16]
mediated currents

Mechanisms of Action

The distinct pharmacological profiles of these alkaloids are rooted in their specific molecular

interactions. The most well-elucidated mechanism is that of Calycanthine's convulsant effect.
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Caption: Mechanism of Calycanthine's convulsant action via GABAergic system disruption.

Key Experimental Protocols

The data presented in this guide were obtained through standardized in vitro assays. Below are
generalized methodologies representative of those used in the cited studies.

Antifungal Susceptibility Testing

» Objective: To determine the concentration of an alkaloid that inhibits fungal growth by 50%
(ECs0).
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o Methodology:

o Fungal Culture: The pathogenic fungi (E. turcicum, B. maydis, A. solani, S. sderotiorum, F.
oxysportium) are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to
obtain fresh mycelia.[13]

o Compound Preparation: The test alkaloids are dissolved in a solvent (e.g., DMSO) and
then diluted with the sterile culture medium to achieve a range of final concentrations.

o Incubation: A small, standardized plug of fungal mycelium is placed in the center of each
petri dish containing the medium with the test compound. Plates are incubated at a
controlled temperature (e.g., 25-28°C) for several days.[13]

o Measurement: The diameter of fungal growth is measured daily. The percentage of growth
inhibition is calculated relative to a solvent-only control.

o Data Analysis: The ECso values are calculated by plotting the percentage of inhibition
against the logarithm of the compound concentration and fitting the data to a dose-
response curve.[13]

Melanogenesis Inhibition Assay

o Objective: To determine the concentration of an alkaloid that inhibits melanin production by
50% (ICso) in melanoma cells.

e Methodology:

o Cell Culture: B16 melanoma 4A5 cells are cultured in a suitable medium (e.g., DMEM)
supplemented with fetal bovine serum and antibiotics.[1]

o Cell Treatment: Cells are seeded in multi-well plates. After adherence, the medium is
replaced with fresh medium containing various concentrations of the test alkaloids and a
melanogenesis stimulator (e.g., theophylline).[1]

o Incubation: The cells are incubated for a period of 72-96 hours.

o Melanin Quantification: After incubation, cells are washed with PBS and lysed (e.g., with
NaOH). The melanin content in the lysate is quantified by measuring the absorbance at a
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specific wavelength (e.g., 405 nm) using a microplate reader.

o Data Analysis: The melanin content is normalized to the total protein content of the cells.
The ICso value is determined from the dose-response curve of melanin inhibition versus
compound concentration.[1]

Conclusion

Chimonanthine, Folicanthine, and Calycanthine, while structurally similar, exhibit distinct and
potent biological activities.

o Calycanthine stands out for its potent convulsant properties, mediated by its unique
interaction with the GABAergic system, and also shows the strongest melanogenesis
inhibition.[1][12]

o Chimonanthine displays notable analgesic potential through its affinity for p-opioid
receptors.[1]

» Folicanthine demonstrates significant antifungal activity, comparable to Calycanthine against
certain pathogens.[2][13]

The comparative data highlight how subtle structural modifications, such as N-methylation and
stereochemistry, can dramatically alter pharmacological targets and efficacy. For drug
development professionals, these compounds represent intriguing scaffolds for designing novel
therapeutics, particularly in the fields of neuropharmacology, infectious disease, and
dermatology. Further research is warranted to fully elucidate their mechanisms, explore their
therapeutic windows, and assess their potential for clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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